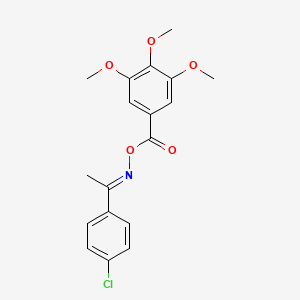
2-(2-naphthyl)-3-(2-nitrophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-naphthyl)-3-(2-nitrophenyl)acrylonitrile, also known as NNA, is a chemical compound that has gained attention in the scientific community due to its unique properties. It is a fluorescent molecule that has been used as a probe for studying protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 2-(2-naphthyl)-3-(2-nitrophenyl)acrylonitrile involves its ability to bind to the active site of proteins. The fluorescent properties of 2-(2-naphthyl)-3-(2-nitrophenyl)acrylonitrile allow for the monitoring of conformational changes in proteins upon ligand binding. This information can be used to understand the mechanism of action of proteins and to design new drugs that target specific proteins.
Biochemical and Physiological Effects:
2-(2-naphthyl)-3-(2-nitrophenyl)acrylonitrile has no known biochemical or physiological effects. It is a non-toxic compound that is used solely for scientific research purposes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-naphthyl)-3-(2-nitrophenyl)acrylonitrile in lab experiments include its fluorescent properties, its ability to bind to the active site of proteins, and its non-toxic nature. However, 2-(2-naphthyl)-3-(2-nitrophenyl)acrylonitrile has limitations in terms of its solubility in aqueous solutions. It is also sensitive to pH changes and can undergo photo-degradation under certain conditions.
Zukünftige Richtungen
For the use of 2-(2-naphthyl)-3-(2-nitrophenyl)acrylonitrile in scientific research include the development of new probes that can be used to study specific proteins and the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, 2-(2-naphthyl)-3-(2-nitrophenyl)acrylonitrile can be used in the development of new drugs that target specific proteins.
Synthesemethoden
The synthesis of 2-(2-naphthyl)-3-(2-nitrophenyl)acrylonitrile involves the reaction between 2-naphthylamine and 2-nitrocinnamaldehyde in the presence of a base. The reaction yields a yellow crystalline product that can be purified through recrystallization. The purity of the compound can be confirmed through NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-(2-naphthyl)-3-(2-nitrophenyl)acrylonitrile has been widely used in scientific research as a fluorescent probe for studying protein-ligand interactions. It has been shown to bind to the active site of proteins and can be used to monitor conformational changes in proteins. 2-(2-naphthyl)-3-(2-nitrophenyl)acrylonitrile has been used to study the binding of ligands to proteins such as thrombin, trypsin, and carbonic anhydrase. It has also been used to study the interactions between proteins and DNA.
Eigenschaften
IUPAC Name |
(E)-2-naphthalen-2-yl-3-(2-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2/c20-13-18(12-17-7-3-4-8-19(17)21(22)23)16-10-9-14-5-1-2-6-15(14)11-16/h1-12H/b18-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDRXPRRXWGHMX-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=CC3=CC=CC=C3[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C(=C\C3=CC=CC=C3[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
o-Nitrobenzilidene-2-naphthylacetontrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2(1H)-quinolinone](/img/structure/B5913116.png)

![N-[1-(3,4-dimethoxyphenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B5913160.png)


![N'-(5-bromo-2-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5913174.png)
![N-(4,6-dihydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-pyrimidinyl)acetamide](/img/structure/B5913182.png)



![4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one](/img/structure/B5913211.png)


